molecular formula C18H15F3N4O3 B2758957 (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide CAS No. 1929519-13-0

(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Cat. No. B2758957
CAS RN: 1929519-13-0
M. Wt: 392.338
InChI Key: JZGLECLGVQRPPI-NSHDSACASA-N
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Description

(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O3 and its molecular weight is 392.338. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Importance

  • Derivative Synthesis : Compounds with structures related to (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide have been used as starting points for synthesizing various derivatives. These derivatives are often tested for pharmacological activities such as anti-inflammatory, analgesic, and anti-bacterial activities. For instance, the synthesis of N-substituted acetamides and 1-amino-5-(6-bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol from similar compounds has been reported for pharmacological studies (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

  • Anticancer and Antimicrobial Activities : Similar compounds have been synthesized and tested for their anticancer and antimicrobial activities. This includes the synthesis of triazole, triazolotriazine, and pyrazolotriazine derivatives incorporating certain moieties, which were found to possess anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).

Molecular Docking Studies

  • Enzyme Inhibition Studies : Molecular docking studies are often performed to understand how these synthesized compounds interact with biological targets. For example, some synthesized analogues were evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, with molecular docking studies rationalizing the binding site interactions (Riaz et al., 2020).

Structural and Characterization Studies

  • Crystal Structure Determination : Studies involving the determination of the crystal structure of related compounds can provide valuable insights into their potential applications. For instance, the synthesis and crystal structure determination of a compound with a similar structure revealed interesting features like intermolecular hydrogen bonding and π-π stacking, which are crucial for understanding the compound's properties and potential applications (Lee et al., 2009).

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLECLGVQRPPI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

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